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molecular formula C17H10O B1236603 17H-Cyclopenta(a)phenanthren-17-one CAS No. 50905-54-9

17H-Cyclopenta(a)phenanthren-17-one

Cat. No. B1236603
M. Wt: 230.26 g/mol
InChI Key: GRMNDOXXSKOLOX-UHFFFAOYSA-N
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Patent
US04359323

Procedure details

FIG. 2 illustrates the use of the system of FIG. 1 for the analysis of a sample which contains amines. The mobile phase contains sodium dodecyl sulfate, methanol, water and sodium phosphate to adjust the pH to 2.5, which functions as the elutriant and peri-naphthindan-2,3,4-trione hydrate which functions as the reactant component. The sample to be analyzed contains glycinamide, glycinonitrile, and glycine. The objective in this instance is to detect the glycine and glycinamide in this mixture. The mobile phase is pumped through the system at the rate of 2 ml/min. The chromatographic column is of the reverse phase type and is maintained at 25° C. The oven which contains the reaction column was maintained at 105° C., and is packed with non-porous glass beads. The above components of the mixture were separated in the separation column 9, and were reacted in the reaction column 12 with the peri-naphthindan-2,3,4-trione hydrate of the mobile phase to yield di-hydroxy peri-naphthindenone as the principal reaction product. The compound which absorbs light energy in the frequency range of 380 nm was flowed with the mobile phase to the photometric detector which was set to scan this part of the visible spectrum. With particular reference to FIG. 2, the inverted peak F represents the dead volume of the system. G and H are the glycine and glycinamide peaks with peak I showing the presence of glycinonitrile. The area under the glycine and glycinamide peaks represents the relative amount of each of these materials present in the sample.
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
naphthindan-2,3,4-trione hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S([O-])([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=O)=O.[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.[CH2:28]1[C:36]2C=CC3C4C(CC(=O)C=3[C:31]=2[C:30](=O)[C:29]1=O)=CC=CC=4.NCC(N)=O.C(N)C#N.NCC(O)=O>O.CO>[C:5]1(=[O:4])[C:9]2[CH:10]=[CH:11][C:12]3[C:30]4[C:16]([CH:15]=[CH:14][C:13]=3[C:8]=2[CH:7]=[CH:6]1)=[CH:31][CH:36]=[CH:28][CH:29]=4 |f:0.1,2.3.4.5,6.7|

Inputs

Step One
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
naphthindan-2,3,4-trione hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1C(C(C=2C3=C(C=CC12)C1=CC=CC=C1CC3=O)=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#N)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction column
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 105° C.
CUSTOM
Type
CUSTOM
Details
The above components of the mixture were separated in the separation column 9
CUSTOM
Type
CUSTOM
Details
were reacted in the reaction column 12 with the peri-naphthindan-2,3,4-trione hydrate of the mobile phase

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC=2C3=C(C=CC12)C1=CC=CC=C1C=C3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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